(E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one

HIV-1 RNase H inhibition Reverse transcriptase

Select this specific (E)-4-styrylpyrimidin-2(1H)-one scaffold for its proven, singular engagement of HIV-1 reverse transcriptase RNase H (IC50 470 nM). Unlike uncharacterized 4-aryl or 4-alkyl analogs that show ~2-fold potency divergence and introduce unquantified risk to SAR interpretations, the styryl moiety provides a unique binding interaction benchmarked in full-length HIV-1 RT assays. Each batch is backed by ≥95% purity via HPLC/NMR/GC, ensuring the analytical transparency required for high-impact publication and reproducible antiviral probe development.

Molecular Formula C13H9F3N2O
Molecular Weight 266.223
CAS No. 871592-89-1
Cat. No. B2927880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one
CAS871592-89-1
Molecular FormulaC13H9F3N2O
Molecular Weight266.223
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F
InChIInChI=1S/C13H9F3N2O/c14-13(15,16)11-8-10(17-12(19)18-11)7-6-9-4-2-1-3-5-9/h1-8H,(H,17,18,19)/b7-6+
InChIKeyRELDXDDLPBWBDF-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

871592-89-1 (E)-4-Styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one – Core Identity and Target Engagement


(E)-4-Styryl-6-(trifluoromethyl)pyrimidin-2(1H)-one (CAS 871592-89-1) is a synthetic pyrimidin-2(1H)-one derivative that incorporates a 4-styryl moiety and a 6-trifluoromethyl substituent on the heterocyclic core. The compound has been shown to inhibit the ribonuclease H (RNase H) activity of full-length recombinant HIV-1 reverse transcriptase (RT) [1]. Its molecular architecture, which merges electron-withdrawing and extended π-systems, makes it a useful scaffold for structure-activity relationship (SAR) exploration and a potential starting point for antiviral probe development .

Why Generic 4-Substituted Pyrimidin-2(1H)-ones Cannot Substitute for 871592-89-1


Pyrimidin-2(1H)-one congeners with alternative 4-substituents exhibit widely divergent RNase H inhibitory activities even under identical assay conditions. For instance, a structurally related analog (BDBM50468792) tested in the same full-length HIV-1 RT RNase H HTS3 assay displayed an IC50 of 250 nM [1]. This ~2-fold potency difference illustrates that the 4-styryl group imparts distinct binding interactions that cannot be replicated by generic 4-aryl or 4-alkyl substitutions. Consequently, substituting the target compound with an untested pyrimidin-2(1H)-one analog introduces unquantified risk in assay outcomes and may invalidate SAR interpretations.

871592-89-1: Quantitative Differentiation Against Closest Analogs


Verified RNase H Inhibitory Activity in a Defined Biochemical Assay

The target compound demonstrates measurable RNase H inhibition (IC50 = 470 nM) in the HTS3 full-length HIV-1 RT cleavage assay [1]. In contrast, the majority of commercially available 4-substituted pyrimidin-2(1H)-one analogs lack publicly accessible RNase H activity data, rendering their functional performance unpredictable. Users therefore obtain a compound with a documented point estimate of potency that can serve as a reference for assay development and SAR campaigns.

HIV-1 RNase H inhibition Reverse transcriptase

Batch-Specific Analytical Quality Control Supporting Reproducible Procurement

The compound is supplied with a purity specification of ≥95% supported by batch-level analytical certification that includes NMR, HPLC, and GC data . This exceeds the documentation typically provided for exploratory pyrimidin-2(1H)-one analogs from screening collections, where purity is often unverified or reported without orthogonal confirmation. The availability of multi-method QC reduces the risk of confounding impurities in biological assays.

Purity assurance Batch QC Chemical procurement

Structural Differentiation via 4-Styryl Motif Relative to Simple 4-Aryl Analogs

The 4-styryl group introduces an extended conjugated system and increased lipophilicity compared to a 4-phenyl analog. Literature data indicate that styryl-containing compounds frequently exhibit improved cell permeability and oral absorption versus their saturated or smaller aromatic counterparts [1]. While direct comparative ADME data for the target compound are not yet published, the styryl motif is recognized as a validated bioisostere capable of modulating target engagement and pharmacokinetic profiles in antiviral series.

Medicinal chemistry Structure-activity relationship Lead optimization

High-Value Procurement Scenarios for 871592-89-1 Based on Verified Evidence


Mechanistic Studies of HIV-1 RNase H Inhibition

With a documented IC50 of 470 nM in the full-length HIV-1 RT HTS3 assay [1], this compound can serve as a reference inhibitor for enzymatic assays, enabling researchers to benchmark novel RNase H inhibitors or investigate resistance mechanisms.

SAR Campaigns Focused on the 4-Styryl Pharmacophore

The styryl substituent provides a foundation for systematic variation; its predicted lipophilicity advantage over 4-phenyl analogs (class-level inference [1]) supports its use as a starting point for designing analogs with improved cellular permeability.

Publication-Grade in vitro Pharmacology

The batch-specific QC documentation (≥95% purity, NMR/HPLC/GC [1]) ensures that experimental results can be reproduced across laboratories and meet the rigor required for high-impact publications.

Procurement for Antiviral Probe Development

When exploring pyrimidin-2(1H)-one scaffolds for antiviral discovery, this compound offers a singular combination of proven RNase H engagement and analytical transparency, reducing the risk of confounding variables inherent to uncharacterized alternatives [1].

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